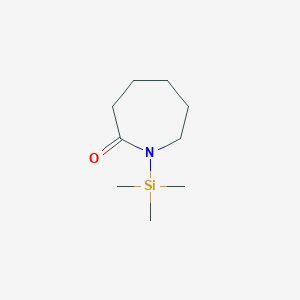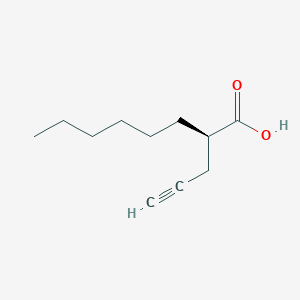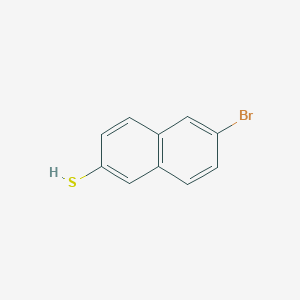![molecular formula C24H26Cl2O2Si B8541835 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol CAS No. 920509-71-3](/img/structure/B8541835.png)
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol
Descripción general
Descripción
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is a complex organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group. This compound is notable for its stability and resistance to acidic hydrolysis, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol typically involves the protection of hydroxyl groups using TBDPS chloride in the presence of a mild base such as 2,6-lutidine or pyridine. The reaction is often catalyzed by agents like DMAP or imidazole . The process follows the order of reactivity: primary > secondary > tertiary hydroxyl groups, allowing selective protection.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Employing agents such as NaBH4 or LiAlH4.
Substitution: Involving nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: KMnO4, OsO4.
Reducing agents: NaBH4, LiAlH4.
Nucleophiles: RLi, RMgX.
Electrophiles: RCOCl, RCHO.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is used in various scientific research applications:
Chemistry: As a protecting group for alcohols, it is prized for its stability and selectivity.
Biology: It may be used in the synthesis of biologically active molecules.
Industry: Used in the production of complex organic molecules and materials.
Mecanismo De Acción
The mechanism of action for 2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol primarily involves its role as a protecting group. The TBDPS group increases the compound’s resistance to acidic hydrolysis and nucleophilic attack, allowing selective reactions to occur on other parts of the molecule .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less stable than TBDPS in acidic conditions.
Triisopropylsilyl (TIPS): More stable than TBDPS in the presence of fluoride ions.
Uniqueness
2,6-Dichloro-4-[2-[[(1,1-dimethylethyl)diphenylsilyl]oxy]ethyl]phenol is unique due to its increased stability towards acidic hydrolysis and nucleophilic species compared to other silyl ethers. This makes it particularly valuable in complex organic syntheses where selective protection and deprotection are crucial .
Propiedades
Número CAS |
920509-71-3 |
|---|---|
Fórmula molecular |
C24H26Cl2O2Si |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-2,6-dichlorophenol |
InChI |
InChI=1S/C24H26Cl2O2Si/c1-24(2,3)29(19-10-6-4-7-11-19,20-12-8-5-9-13-20)28-15-14-18-16-21(25)23(27)22(26)17-18/h4-13,16-17,27H,14-15H2,1-3H3 |
Clave InChI |
RMBHVVHRRCKGLX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3=CC(=C(C(=C3)Cl)O)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














